Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate
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Overview
Description
Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a cyclopropane ring, a thieno[2,3-C]pyran ring system, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-C]pyran Ring: This step involves the cyclization of a suitable precursor, such as a 2-mercaptopyran, under acidic or basic conditions to form the thieno[2,3-C]pyran ring system.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amidation and Esterification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory or anticancer research.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate
- Ethyl 2-cyclopropaneamido-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate
- Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[3,2-B]pyran-3-carboxylate
Uniqueness
Ethyl 2-cyclopropaneamido-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate is unique due to the combination of its cyclopropane ring, thieno[2,3-C]pyran ring system, and ethyl ester functional group
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-4-20-15(19)12-10-7-16(2,3)21-8-11(10)22-14(12)17-13(18)9-5-6-9/h9H,4-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLIQGBDBKNEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795291 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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